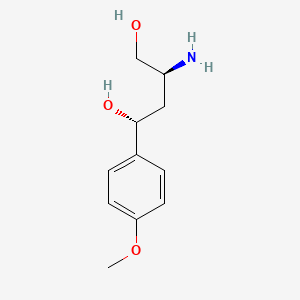
(1R,3S)-3-Amino-1-(4-methoxyphenyl)-1,4-butanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3S)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol is a chiral organic compound with significant potential in various scientific fields. Its unique structure, featuring an amino group and a methoxyphenyl group, makes it a valuable molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and ®-3-amino-1-butanol.
Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with ®-3-amino-1-butanol in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired (1R,3S)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol.
Industrial Production Methods
In an industrial setting, the production of (1R,3S)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and catalyst concentration to maximize production.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,3S)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the amino group, converting it into different functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide in the presence of a suitable solvent.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of azido derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
(1R,3S)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable for asymmetric synthesis.
Biology
In biological research, this compound is studied for its potential as a precursor to bioactive molecules. It can be used in the synthesis of pharmaceuticals and agrochemicals.
Medicine
The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry
In the industrial sector, (1R,3S)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol is used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (1R,3S)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The methoxyphenyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,3S)-3-Amino-1-(4-hydroxyphenyl)butane-1,4-diol: Similar structure but with a hydroxy group instead of a methoxy group.
(1R,3S)-3-Amino-1-(4-chlorophenyl)butane-1,4-diol: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
(1R,3S)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol is unique due to its specific stereochemistry and the presence of a methoxy group, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C11H17NO3 |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
(1R,3S)-3-amino-1-(4-methoxyphenyl)butane-1,4-diol |
InChI |
InChI=1S/C11H17NO3/c1-15-10-4-2-8(3-5-10)11(14)6-9(12)7-13/h2-5,9,11,13-14H,6-7,12H2,1H3/t9-,11+/m0/s1 |
InChI-Schlüssel |
VTWYVZSGLAKIGW-GXSJLCMTSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)[C@@H](C[C@@H](CO)N)O |
Kanonische SMILES |
COC1=CC=C(C=C1)C(CC(CO)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




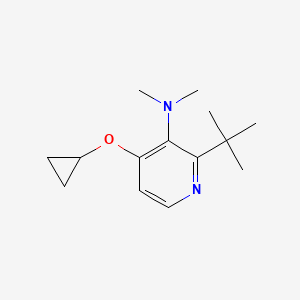

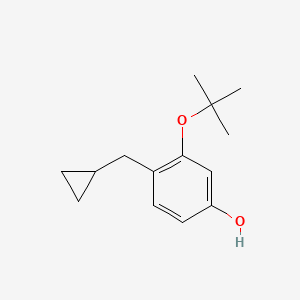
![1-[4-Iodo-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14851659.png)
![[6-(Methoxycarbonyl)-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14851662.png)
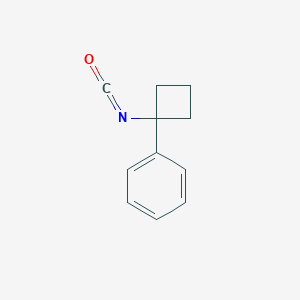

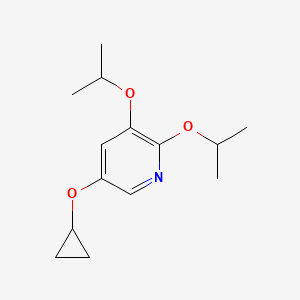
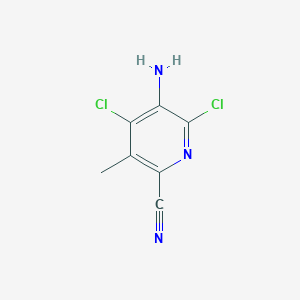

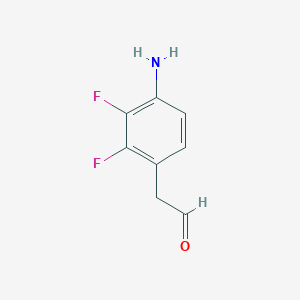
![[2-Acetamido-3,4-diacetyloxy-5-(fluoromethyl)cyclohexyl] acetate](/img/structure/B14851705.png)
